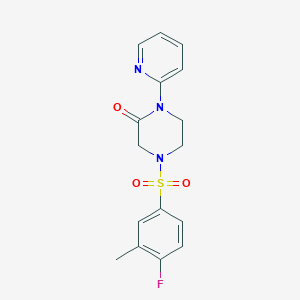

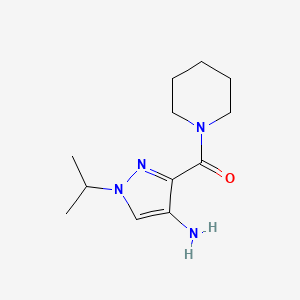

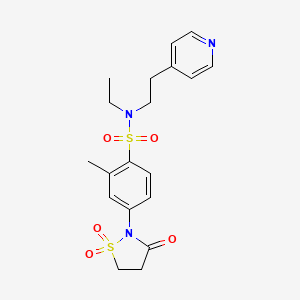

![molecular formula C22H20N4O3 B3016585 1-(4-Methoxybenzyl)-3-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)urea CAS No. 2034468-24-9](/img/structure/B3016585.png)

1-(4-Methoxybenzyl)-3-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "1-(4-Methoxybenzyl)-3-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)urea" is a derivative of diaryl ureas, which are significant in medicinal chemistry due to their potential biological activities. Diaryl ureas have been explored for their antiproliferative effects against various cancer cell lines, and as inhibitors of specific kinases involved in cancer progression. The compound is structurally related to the compounds discussed in the provided papers, which include urea derivatives with substitutions that affect their biological activity .

Synthesis Analysis

The synthesis of diaryl urea derivatives typically involves the introduction of various substituents to the phenyl rings and the urea moiety. In the first paper, the authors describe the computer-aided design and synthesis of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, which were then evaluated for their antiproliferative activity . Similarly, the compound of interest may be synthesized by introducing a methoxy group at the para position of the benzyl ring and a 5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl group at the other end of the urea linkage.

Molecular Structure Analysis

The molecular structure of diaryl ureas plays a crucial role in their biological activity. The presence of substituents like methoxy, hydroxy, and amino groups can significantly influence the potency of these compounds as kinase inhibitors . The methoxy group in the compound of interest, positioned at the para location of the benzyl ring, could potentially affect its binding affinity and overall biological activity.

Chemical Reactions Analysis

The reactivity of diaryl ureas can be influenced by the nature of the substituents on the phenyl rings. In the context of the second paper, the presence of a benzylic stereogenic center and specific substituents like hydroxy, methoxy, and amino groups were found to be critical for the activity of the ureas as ROCK inhibitors . The compound of interest, with its specific substituents, may also exhibit unique reactivity patterns that could be exploited for biological applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of diaryl ureas, such as solubility, stability, and melting point, are determined by their molecular structure. The introduction of a methoxy group can increase the lipophilicity of the compound, potentially affecting its pharmacokinetic properties . The specific physical and chemical properties of "this compound" would need to be determined experimentally to understand its behavior in biological systems.

Aplicaciones Científicas De Investigación

Synthesis and Characterization of Chemical Derivatives:

- Research on the synthesis of 2′-thio analogues of pyrimidine ribosides involved complex chemical transformations including the use of 2′-deoxy-2′-(4-methoxybenzylthio)uridine, indicating interest in the manipulation of pyrimidine structures for potential applications in nucleoside analogs and pharmaceuticals (Divakar et al., 1990).

Development of Internal Standards for Analytical Methods:

- A study on the synthesis of deuterium-labeled AR-A014418, a compound with a structure involving 1-(4-methoxybenzyl)-3-(5-nitrothiazol-2-yl)urea, was conducted to develop an internal standard for LC–MS analysis, highlighting the importance of such compounds in enhancing analytical accuracy in pharmacokinetics studies (Liang et al., 2020).

Anticancer and Antiproliferative Activities:

- Modification of compounds with alkylurea moieties has shown significant anticancer effects and reduced toxicity, suggesting potential therapeutic applications of urea derivatives in cancer treatment (Wang et al., 2015).

Synthesis of Novel Chemical Structures:

- Research on the synthesis of urea and thiourea derivatives of 3-phenyl/ethyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidine and their effects on neurodegenerative conditions highlights the diverse biological activities of such compounds and their potential in drug development (Azam et al., 2009).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-[(4-methoxyphenyl)methyl]-3-(5-methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O3/c1-14-18(26-22(27)23-13-15-8-10-17(28-2)11-9-15)12-19-21(24-14)29-20(25-19)16-6-4-3-5-7-16/h3-12H,13H2,1-2H3,(H2,23,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXKAFUWTYBJVRP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C2C(=N1)OC(=N2)C3=CC=CC=C3)NC(=O)NCC4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

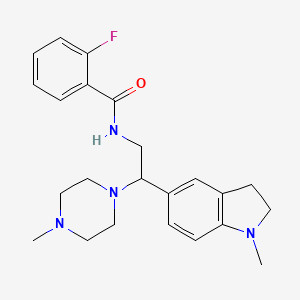

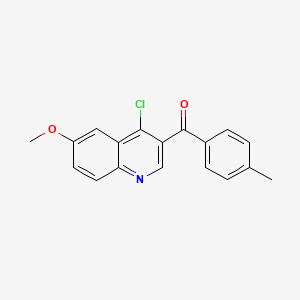

![(Z)-methyl 2-(4-chloro-2-((2-(thiophen-2-yl)quinoline-4-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3016504.png)

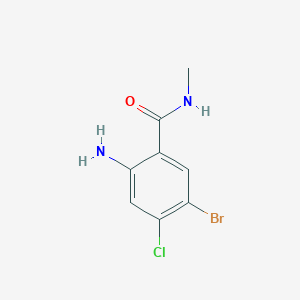

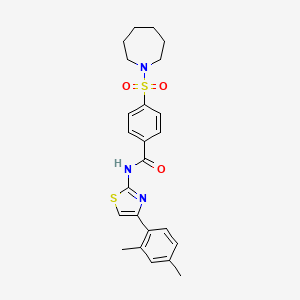

![8-(2,5-Dimethylbenzyl)-3-(3,4-dimethylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B3016507.png)

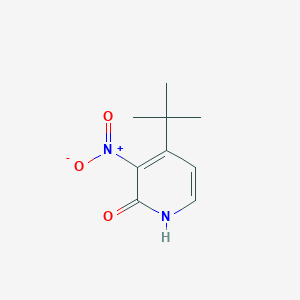

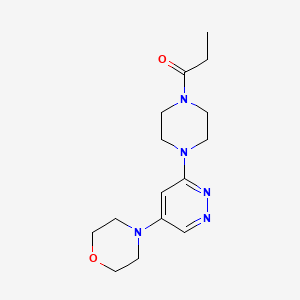

![methyl 2-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-3-amido)-1,3-thiazole-5-carboxylate](/img/structure/B3016509.png)

![2-[(2-chloroacetyl)-methylamino]-N-(2-ethylphenyl)acetamide](/img/structure/B3016519.png)

![3-methyl-N-{[7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}benzamide](/img/structure/B3016521.png)